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These application notes provide a comprehensive overview and detailed protocols for utilizing
CRISPR-based assays in Streptococcus mutans UA159. The protocols focus on two key
applications: CRISPR interference (CRISPRI) for functional genomics and CRISPR-Cas9-
mediated genome editing for targeted gene disruption to study virulence factors.

Introduction

Streptococcus mutans is a primary etiological agent of dental caries, largely due to its ability to
form robust biofilms and produce acid. The endogenous Type II-A CRISPR-Cas9 system of S.
mutans UA159 has been successfully repurposed as a powerful tool for genetic manipulation.
This allows for precise gene silencing (CRISPRI) and targeted genome editing, facilitating the
study of essential genes and the development of novel anti-caries strategies.[1][2][3] The native
Cas9 from S. mutans UA159 recognizes a 5'-NGG-3' protospacer adjacent motif (PAM), similar
to the widely used Streptococcus pyogenes Cas9.[1] Key components for a functional
CRISPR-Cas9 system in S. mutans UA159 include a suitable PAM site, tracrRNA, Cas9, and
RNase I11.[2][4]

Application 1: CRISPRI for Studying Essential Gene
Function
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CRISPRI enables the targeted silencing of essential genes to study their function without lethal
effects. This is achieved by using a catalytically inactive Cas9 (dCas9) protein, which, when
guided by a single guide RNA (sgRNA), binds to the target DNA and sterically hinders
transcription.[3] A xylose-inducible system for expressing dCas9 allows for titratable control of
gene repression.[3][5]

Experimental Workflow for CRISPRI in S. mutans UA159

The following diagram illustrates the workflow for implementing CRISPRI to study essential
genes in S. mutans UA159.

sgRNA Design & Cloning Strain Construction CRISPRi Experiment & Analysis
SgRNA Design Clone sgRNA into Introduce xylose-inducible Integrate sgRNA plasmid Induce dCas9 expression Phenotypic Analysis
(Targeting essential gene) integration plasmid dCas9 plasmid into genome with xylose (e.g., growth curves, microscopy)

Click to download full resolution via product page

CRISPRI experimental workflow in S. mutans UA159.

Protocol: CRISPRi-Mediated Gene Silencing

1. sgRNA Design and Cloning:

o Design 20-nucleotide sgRNA sequences targeting the 5' region of the essential gene of
interest. Ensure the target sequence is followed by a 5-NGG-3' PAM sequence.[1]

o Synthesize DNA oligonucleotides encoding the sgRNA and clone them into an integration
plasmid, such as a derivative of pPMZ, which integrates at a non-essential locus in the S.
mutans genome.[3]

2. Strain Construction:

« Introduce a plasmid carrying the xylose-inducible dCas9 gene (e.g., a pZX9 derivative) into
S. mutans UA159.[3] The native cas9 gene in the UA159 genome should be inactivated to
prevent lethal DNA cleavage.[3]
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o Transform the dCas9-expressing strain with the sgRNA integration plasmid. Transformation
can be achieved through natural transformation protocols.[6][7][8]

3. Induction of Gene Silencing:

e Grow the engineered S. mutans strain in a suitable medium (e.g., FMC medium with
maltose) to the desired optical density (e.g., OD600 = 0.5).[3]

e Induce dCas9 expression by adding xylose to the culture medium. The concentration of
xylose can be titrated to achieve varying levels of gene repression.[3][5]

4. Phenotypic Analysis:

o Monitor the growth of the induced culture compared to a non-induced control using a
microplate reader.

e Analyze cellular morphology and other phenotypes of interest using microscopy. For
example, silencing of genes involved in cell wall biosynthesis can lead to changes in cell
shape and size.[1]

o _ i Mediated h Inhibiti

Taraet G Path Percentage of Genes Showing Growth
arget Gene Pathwa
° Y Defects upon Silencing[1]

Cell Wall 85%
Fatty Acid & Lipid Biosynthesis 80%
DNA Replication, Recombination & Repair 78%
Translation 75%
Nucleotide Metabolism 72%
Overall 7%

Application 2: Genome Editing to Inhibit Biofilm
Formation

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC94956/
https://journals.asm.org/doi/10.1128/iai.74.3.1631-1642.2006
https://repository.law.asu.edu/Repository/Guy-A-Cardineau-5000/Article/Transformation-of-Streptococcus-Mutans-With-Chromosomal-and-Shuttle-Plasmid-PYA-DNAs-6002.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7082069/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7082069/
https://journals.plos.org/plospathogens/article?id=10.1371/journal.ppat.1008344
https://pmc.ncbi.nlm.nih.gov/articles/PMC4704189/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4704189/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1166418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

CRISPR-Cas9-mediated genome editing can be used to permanently disrupt genes involved in
virulence, such as the glucosyltransferase genes (gtfB and gtfC), which are crucial for the
synthesis of extracellular polysaccharides (EPS) and biofilm formation.[2][4]

Signaling Pathway: Glucosyltransferase and Biofilm
Formation

The following diagram illustrates the role of GtfB and GtfC in biofilm formation.

GtfB

@* Insoluble Glucans (EPS)

GtfC
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Role of GtfB and GtfC in biofilm formation.

Protocol: gtfB Gene Disruption via CRISPR-Cas9

1. Design of Self-Targeting CRISPR Array and Donor DNA:

» Design a self-targeting CRISPR array containing a spacer sequence that recognizes the gtfB
gene in the S. mutans UA159 genome.

o Construct a donor DNA template containing the desired mutation (e.g., a deletion or
insertion) flanked by homology arms corresponding to the regions upstream and
downstream of the gtfB target site.

2. Transformation and Selection:

o Co-transform S. mutans UA159 with the plasmid carrying the self-targeting CRISPR array
and the linear donor DNA template.[2] Use a suitable transformation protocol for S. mutans.

[6][7]

o Select for transformants on appropriate antibiotic-containing agar plates.
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3. Verification of Gene Editing:

e Screen colonies for the desired mutation using PCR with primers flanking the target region.
o Confirm the gene edit by Sanger sequencing of the PCR product.

4. Biofilm Formation Assay:

e Grow the wild-type and gtfB mutant strains in a suitable medium supplemented with sucrose
(e.g., BHI with 1% sucrose) in a microtiter plate.

 After incubation, stain the biofilms with crystal violet and quantify the biofilm biomass by
measuring the absorbance of the solubilized dye.[9]

 Alternatively, quantify the water-insoluble EPS in the biofilm using the anthrone-sulfuric acid
method.[1]

Quantitative Data: Effect of gtf Disruption on Biofilm
Formation

Water-Insoluble EPS

Strain Production (% of Wild- Reference
Type)

S. mutans UA159 (Wild-Type) 100% [1]

AgtfB mutant Significantly reduced [1]

AgtfC mutant Significantly reduced [1]

Further reduced compared to
AgtfBAgtfC double mutant ) [1]
single mutants

Biofilm Viable Cells (%
Treatment . Reference
Reduction vs. Control)

GtfC Inhibitor (10 pg/ml) 79% [1]
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Conclusion

The CRISPR-based assays described here provide powerful tools for the genetic manipulation
of Streptococcus mutans UA159. CRISPRI is an invaluable technique for studying essential
gene function, while CRISPR-Cas9-mediated genome editing allows for the targeted disruption
of virulence factors. These methodologies are crucial for advancing our understanding of S.
mutans biology and for the development of novel therapeutics to combat dental caries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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